2-(1H-indol-3-yl)propan-1-amine
Overview
Description
2-(1H-indol-3-yl)propan-1-amine, also known as tryptamine, is an organic compound that belongs to the class of indole derivatives. It is a naturally occurring monoamine alkaloid found in various plants, fungi, and animals. Tryptamine is structurally related to the amino acid tryptophan and serves as a precursor to several important biomolecules, including neurotransmitters like serotonin and melatonin .
Scientific Research Applications
Tryptamine has a wide range of applications in scientific research:
Future Directions
Indole derivatives, including “2-(1H-indol-3-yl)propan-1-amine”, have been identified as potential therapeutic agents for a variety of conditions, including viral infections and cancer . Future research will likely focus on further elucidating the biological activities of these compounds and developing them into effective therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tryptamine can be synthesized through several methods. One common approach involves the decarboxylation of tryptophan using a strong base such as sodium hydroxide or potassium hydroxide under high temperature . Another method includes the reduction of indole-3-acetaldehyde with sodium borohydride in the presence of acetic acid .
Industrial Production Methods
Industrial production of tryptamine typically involves the fermentation of tryptophan-rich substrates using specific strains of bacteria or fungi. This biotechnological approach is favored due to its cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
Tryptamine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted tryptamines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
Oxidation: Indole-3-acetaldehyde, indole-3-acetic acid
Reduction: Tryptophol
Substitution: Various substituted tryptamines
Mechanism of Action
Tryptamine exerts its effects primarily by interacting with serotonin receptors in the brain. It acts as a partial agonist at these receptors, modulating the release and uptake of serotonin. This interaction influences various physiological processes, including mood regulation, sleep, and appetite .
Comparison with Similar Compounds
Similar Compounds
Serotonin: A neurotransmitter derived from tryptamine, involved in mood regulation.
Melatonin: A hormone derived from tryptamine, involved in regulating sleep-wake cycles.
Tryptophan: An amino acid precursor to tryptamine.
Uniqueness
Tryptamine is unique due to its role as a precursor to several critical biomolecules. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
2-(1H-indol-3-yl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8(6-12)10-7-13-11-5-3-2-4-9(10)11/h2-5,7-8,13H,6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUICNBHOJTXMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70963895 | |
Record name | 2-(1H-Indol-3-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70963895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4765-22-4 | |
Record name | 1H-Indole-3-ethanamine, beta-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004765224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1H-Indol-3-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70963895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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